molecular formula C3H7Cl2PS B074259 Isopropylphosphonothioic dichloride CAS No. 1498-60-8

Isopropylphosphonothioic dichloride

Cat. No.: B074259
CAS No.: 1498-60-8
M. Wt: 177.03 g/mol
InChI Key: AWNUBZHKFWJKLR-UHFFFAOYSA-N
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Description

Isopropylphosphonothioic dichloride is an organophosphorus compound with the molecular formula C₃H₇Cl₂PS. It is known for its role as a chemical intermediate in various industrial and research applications. The compound is characterized by the presence of a phosphonothioic group bonded to an isopropyl group and two chlorine atoms. This structure imparts unique chemical properties that make it valuable in synthetic chemistry and other fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: Isopropylphosphonothioic dichloride can be synthesized through several methods. One common approach involves the reaction of isopropyl alcohol with phosphorus trichloride and sulfur. The reaction typically proceeds under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

C3H7OH+PCl3+SC3H7P(S)Cl2+HCl\text{C}_3\text{H}_7\text{OH} + \text{PCl}_3 + \text{S} \rightarrow \text{C}_3\text{H}_7\text{P(S)Cl}_2 + \text{HCl} C3​H7​OH+PCl3​+S→C3​H7​P(S)Cl2​+HCl

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar reagents. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions: Isopropylphosphonothioic dichloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Phosphonothioates: Formed from substitution reactions with alcohols.

    Phosphonothioamides: Formed from substitution reactions with amines.

    Sulfoxides and Sulfones: Formed from oxidation reactions.

Scientific Research Applications

Isopropylphosphonothioic dichloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of isopropylphosphonothioic dichloride involves its reactivity with nucleophiles and oxidizing agents. The compound’s electrophilic phosphorus center makes it susceptible to nucleophilic attack, leading to the formation of various derivatives. The sulfur atom can undergo oxidation, altering the compound’s chemical properties and reactivity. These reactions are crucial for its applications in synthesis and industrial processes .

Comparison with Similar Compounds

Isopropylphosphonothioic dichloride can be compared with other similar compounds, such as:

This compound stands out due to its unique combination of reactivity and stability, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

dichloro-propan-2-yl-sulfanylidene-λ5-phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7Cl2PS/c1-3(2)6(4,5)7/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWNUBZHKFWJKLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)P(=S)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7Cl2PS
Record name ISOPROPYLPHOSPHONOTHIOIC DICHLORIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/30051
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40400489
Record name Propan-2-ylphosphonothioic dichloride
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URL https://comptox.epa.gov/dashboard/DTXSID40400489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

This material is a chemical weapon precursor which is similar to methyl phosphonothioic dichloride. See the chemical datasheet for methyl phosphonothioic dichloride for more information.
Record name ISOPROPYLPHOSPHONOTHIOIC DICHLORIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/30051
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

CAS No.

1498-60-8
Record name ISOPROPYLPHOSPHONOTHIOIC DICHLORIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/30051
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Propan-2-ylphosphonothioic dichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40400489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Isopropylphosphonothioic dichloride
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Isopropylphosphonothioic dichloride
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Isopropylphosphonothioic dichloride

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